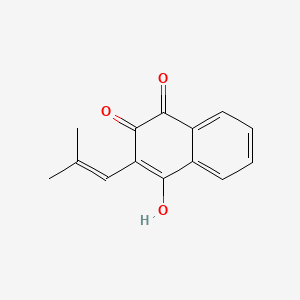

Norlapachol

Description

Structure

3D Structure

Properties

CAS No. |

15297-99-1 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

4-hydroxy-3-(2-methylprop-1-enyl)naphthalene-1,2-dione |

InChI |

InChI=1S/C14H12O3/c1-8(2)7-11-12(15)9-5-3-4-6-10(9)13(16)14(11)17/h3-7,15H,1-2H3 |

InChI Key |

JCBLOUSNKOCZTD-UHFFFAOYSA-N |

SMILES |

CC(=CC1=C(C2=CC=CC=C2C(=O)C1=O)O)C |

Canonical SMILES |

CC(=CC1=C(C2=CC=CC=C2C(=O)C1=O)O)C |

Other CAS No. |

15297-99-1 |

Pictograms |

Irritant |

Synonyms |

norlapachol |

Origin of Product |

United States |

Biogenic Context and Chemical Synthesis Pathways

Natural Occurrence of Precursor Compounds in Botanical Sources

The primary precursor for the synthesis of norlapachol is lapachol (B1674495), a naturally occurring naphthoquinone. sci-hub.sescielo.brnih.gov Lapachol was first isolated in 1882 by E. Paterno from trees of the Tabebuia genus. arkat-usa.orgresearchgate.net This compound is found predominantly in the heartwood and bark of various plant species, most notably within the Bignoniaceae family. arkat-usa.orgnih.govresearchgate.net

Species of the Tabebuia genus, such as Tabebuia avellanedae (also known as Handroanthus impetiginosus), Tabebuia impetiginosa, and Tabebuia ochracea, are significant sources of lapachol. researchgate.nettaylorandfrancis.comnih.gov These trees are native to Central and South America. researchgate.net The concentration of lapachol in the wood of these trees can be substantial, reaching up to 7% of the heartwood's weight. researchgate.net Another species from the Bignoniaceae family, Zeyheria montana, native to the Cerrado region of Brazil, has also been identified as a producer of lapachol. scirp.org

While the Bignoniaceae family is the most prolific source, lapachol and its derivatives have also been isolated from a variety of other plant families, demonstrating a wider botanical distribution. arkat-usa.orgresearchgate.net

Table 1: Botanical Sources of Lapachol

| Family | Genus/Species | Reference(s) |

| Bignoniaceae | Tabebuia avellanedae (Handroanthus impetiginosus) | arkat-usa.orgresearchgate.nettaylorandfrancis.com |

| Tabebuia impetiginosa | researchgate.netmdpi.comtandfonline.com | |

| Tabebuia ochracea | researchgate.net | |

| Tabebuia guayacan | taylorandfrancis.com | |

| Tabebuia flavescens | taylorandfrancis.com | |

| Tecoma stans | taylorandfrancis.com | |

| Kigelia pinnata | taylorandfrancis.com | |

| Phyllarthron comorense | taylorandfrancis.com | |

| Radermachera sinica | taylorandfrancis.com | |

| Zeyheria montana | scirp.org | |

| Verbenaceae | Various species | arkat-usa.orgresearchgate.netresearchgate.net |

| Proteaceae | Various species | arkat-usa.orgresearchgate.netresearchgate.net |

| Leguminosae | Various species | arkat-usa.orgresearchgate.netresearchgate.net |

| Sapotaceae | Various species | arkat-usa.orgresearchgate.net |

| Scrophulariaceae | Various species | arkat-usa.orgresearchgate.netresearchgate.net |

| Malvaceae | Various species | arkat-usa.orgresearchgate.netresearchgate.net |

Semi-Synthetic Derivation Methodologies from Lapachol

This compound is a semi-synthetic naphthoquinone, meaning it is synthesized from a naturally occurring starting material. sci-hub.se The principal method for its preparation is the chemical transformation of lapachol. scielo.brnih.govresearchgate.net This conversion is most famously achieved through a specific chemical reaction that modifies the side chain of the lapachol molecule. researchgate.netrsc.org

The primary route for converting lapachol into this compound is the Hooker oxidation. rsc.orgcolab.wsrsc.org This intriguing one-pot reaction shortens the alkyl side chain of lapachol by a single carbon atom, yielding this compound in very good yields. colab.wsrsc.orgresearchgate.net The reaction is mechanistically complex and has been the subject of detailed study. colab.wsresearchgate.netscribd.com

The process is typically carried out using hydrogen peroxide in an alkaline medium. iucr.orgnih.gov Early investigations established that the reaction proceeds through a key intermediate, an indane carboxylic acid derivative (1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid). colab.wsrsc.orgiucr.org This intermediate then undergoes oxidative cleavage of the vicinal diol followed by an intramolecular aldol (B89426) reaction of the resulting keto acid to form this compound. colab.wsresearchgate.net

More recent mechanistic studies have shed light on the ambiguous formation of this key indane intermediate. colab.wsrsc.org It is now understood that the reaction initiates with the formation of a labile o-diquinone intermediate from lapachol. colab.wsrsc.orgscribd.com This is followed by a benzilic acid rearrangement, a critical step that leads to the formation of the indane carboxylic acid intermediate. colab.wsrsc.orgscribd.com The involvement of the o-diquinone has been confirmed by trapping it as a stable phenazine (B1670421) derivative. colab.wsrsc.org The Hooker oxidation is applicable to a wide range of hydroxynaphthoquinones that possess a side chain on the quinone ring. iucr.org

Table 2: Key Steps in the Hooker Oxidation of Lapachol

| Step | Description | Key Intermediate(s) | Reference(s) |

| 1 | Oxidation of Lapachol | Labile o-diquinone | colab.wsrsc.orgscribd.com |

| 2 | Benzilic Acid Rearrangement | Indane carboxylic acid derivative | colab.wsrsc.orgscribd.com |

| 3 | Oxidative Cleavage & Intramolecular Aldol Reaction | Vicinal diol, Keto acid | colab.wsresearchgate.net |

| 4 | Formation of Final Product | This compound | colab.wsrsc.org |

While the Hooker oxidation is the classical method, other strategies exist for the synthesis of the this compound scaffold and its subsequent elaboration into more complex molecules.

An alternative synthesis of this compound involves the condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as lawsone) with isobutyraldehyde. researchgate.netresearchgate.net This provides a different pathway to the core structure, starting from a simpler, readily available naphthoquinone.

The this compound scaffold itself serves as a versatile platform for advanced synthetic strategies aimed at creating a diverse range of derivatives. These strategies often focus on modifying the C-ring of the naphthoquinone system to generate compounds with novel properties. inca.gov.br For instance, this compound can be readily cyclized in the presence of a strong acid, such as sulfuric acid, to produce nor-α-lapachone and nor-β-lapachone. scielo.brrsc.orginca.gov.br

Further advanced strategies build upon these derivatives. For example, nor-β-lapachone can be converted to 3-bromo-nor-β-lapachone, a key intermediate that can be reacted with various nucleophiles, such as amine-chalcones, to create complex hybrid molecules. inca.gov.br Similarly, the development of a diazo-Hooker reaction, which involves the oxidative rearrangement of a diazoketone to form a phthalazine (B143731) ring system, represents a significant advancement in modifying lapachol-type structures. colab.ws These approaches demonstrate how the this compound scaffold is not just a synthetic target but a crucial building block in the development of new, structurally diverse quinone-based compounds. inca.gov.brmdpi.com

Rational Design and Synthesis of Norlapachol Derivatives and Hybrid Molecules

Strategies for Structural Modification and Diversification

The core strategy for diversifying norlapachol's structure lies in targeted chemical reactions at its reactive sites. The 1,4-naphthoquinone (B94277) core and the hydroxyl group are primary targets for modification. Common strategies include:

Alkylation and Acylation: The hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. This alters the lipophilicity and steric hindrance of the molecule, which can influence its biological activity.

Substitution Reactions: The quinone ring is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, including amines, thiols, and halides.

Cyclization Reactions: The side chain of this compound can be induced to cyclize, forming furanonaphthoquinones like nor-α-lapachone and nor-β-lapachone. mdpi.comrsc.org This rigidifies the structure and often leads to a distinct biological profile.

Hybridization: this compound can be conjugated with other biologically active moieties, such as triazoles, chalcones, and polyamines, to create hybrid molecules with potentially synergistic or novel activities. researchgate.netresearcher.liferesearchgate.netnih.gov

These modifications are often guided by computational modeling and structure-activity relationship (SAR) studies to rationally design compounds with improved properties. nih.govresearchgate.netnih.gov

Synthesis of Cyclic Derivatives (e.g., Nor-α-lapachone, Nor-β-lapachone)

The synthesis of the cyclic derivatives, nor-α-lapachone and nor-β-lapachone, is a key transformation of this compound.

Nor-β-lapachone: This ortho-quinone is typically synthesized from this compound through an acid-catalyzed cyclization. mdpi.com The reaction proceeds via the protonation of the double bond in the isoprenyl side chain, followed by an intramolecular electrophilic attack on the aromatic ring.

Nor-α-lapachone: The synthesis of this para-quinone also starts from this compound. One reported method involves treating this compound with hydrochloric acid in acetic acid. rsc.org Further modifications, such as bromination, can be carried out on the nor-α-lapachone scaffold to generate intermediates for further derivatization. rsc.org

These cyclic derivatives have shown significant biological activities and serve as important intermediates for the synthesis of other complex molecules. mdpi.comnih.govnih.gov

Amino and Hydroxyamine Conjugation Approaches

The introduction of amino and hydroxyamine functionalities to the this compound scaffold has been a fruitful strategy for generating potent bioactive compounds.

Arylamino Derivatives: Several arylamino derivatives of nor-β-lapachone and nor-α-lapachone have been synthesized, demonstrating significant cytotoxic activity against various cancer cell lines. nih.govcapes.gov.br These are typically prepared by reacting the corresponding lapachone with an appropriate arylamine.

Hydroxyamine Derivatives: Hydroxyamines derived from lapachol (B1674495) and this compound have been synthesized and evaluated for their biological properties. researchgate.netresearchgate.net One synthetic route involves the methoxylation of the parent quinone followed by a chemoselective reaction with ethanolamine (B43304) or propanolamine. researchgate.netresearchgate.net

These conjugation approaches have yielded compounds with promising biological profiles, highlighting the importance of the amino and hydroxylamino groups in modulating the activity of the naphthoquinone core. nih.govcapes.gov.br

Click Chemistry for Triazole Hybrid Compounds

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for synthesizing this compound-triazole hybrids. researchgate.netnih.govresearchgate.net This reaction offers high efficiency and regioselectivity, allowing for the straightforward linkage of the this compound scaffold to a wide variety of other molecules.

The general strategy involves two main steps:

Introduction of an alkyne or azide (B81097) functionality: An alkyne or azide group is first introduced onto the this compound structure. For instance, propargylation of the hydroxyl group of this compound yields a terminal alkyne. researchgate.net

CuAAC Reaction: The resulting alkyne- or azide-functionalized this compound is then reacted with a complementary azide or alkyne partner in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. researchgate.netnih.govresearchgate.net

This methodology has been successfully employed to synthesize libraries of this compound-triazole hybrids with diverse substituents on the triazole ring. researchgate.netnih.gov These hybrids have shown a range of biological activities, demonstrating the versatility of the click chemistry approach in drug discovery. researchgate.netnih.govresearchgate.netnih.gov

Novel Heterocyclic Annulations and Chalcone (B49325) Hybridizations

Expanding the structural diversity of this compound derivatives, researchers have explored novel heterocyclic annulations and hybridizations with chalcones.

Heterocyclic Annulations: This involves the construction of new heterocyclic rings fused to the naphthoquinone framework. For example, nor-lapachol can be converted to 3-bromo-nor-α-lapachone, which can then react with sodium azide to form an azide derivative, a precursor for further heterocyclic synthesis. rsc.org

Chalcone Hybridizations: Chalcones, characterized by an α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. nih.govmdpi.comresearchgate.netsamipubco.com Hybrid molecules incorporating both this compound and chalcone moieties are designed to combine the pharmacological properties of both scaffolds. The synthesis of such hybrids typically involves the Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) to form the chalcone core, which is then linked to the this compound structure. mdpi.com

These strategies represent advanced methods for creating complex and novel molecular architectures based on the this compound template.

Polyamine Conjugation Strategies

Polyamines are naturally occurring molecules that play crucial roles in cell growth and proliferation. nih.gov Conjugating polyamines to bioactive molecules can enhance their cellular uptake and target engagement. researcher.lifemdpi.com

The conjugation of polyamines to this compound and its derivatives has been investigated as a strategy to improve their anticancer properties. researcher.lifenih.gov The synthesis of these conjugates typically involves linking a polyamine, such as a spermidine (B129725) analog, to the naphthoquinone scaffold. nih.gov This conjugation has been shown to increase the cytotoxicity of the parent naphthoquinone against cancer cells. researcher.lifenih.gov The polyamine moiety is thought to facilitate the transport of the conjugate into cells, leading to higher intracellular concentrations and enhanced activity. researcher.life

Investigation of Biological Activities in Preclinical Research Models

Antiparasitic Activity Studies

Preclinical research has explored the potential of Norlapachol and its derivatives against various parasites. These studies primarily focus on identifying lead compounds for further development by evaluating their efficacy in in-vitro models.

This compound has served as a foundational structure for the synthesis of numerous derivatives evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. While this compound itself shows limited activity, its derivatives, particularly heterocyclic hybrids, have demonstrated significant trypanocidal effects. mdpi.comresearchgate.netblucher.com.br

Research into new naphthoquinone derivatives, including those synthesized from this compound, has identified compounds with potent activity against bloodstream trypomastigote forms of T. cruzi. nih.gov For instance, ortho-naphthofuranquinones derived from this compound, such as 3-(4-methoxyphenylamino)-2,3-dihydro-2,2-dimethylnaphtho[1,2-b]furan-4,5-dione and 3-(3-nitrophenylamino)-2,3-dihydro-2,2-dimethylnaphtho[1,2-b]furan-4,5-dione, were found to have higher trypanocidal activity than the standard drug, benznidazole (B1666585). nih.gov

The synthesis of triazole-containing derivatives has been a particularly fruitful strategy. A series of nor-β-lapachone-based 1,2,3-triazoles showed that nearly all synthesized compounds were more active than this compound itself. researchgate.netblucher.com.br Two derivatives, one with a hexyl group and another with a phenyl group, demonstrated a more potent trypanocidal profile than benznidazole. researchgate.netblucher.com.br Another study confirmed that hybrid compounds prepared from this compound were more active against T. cruzi than the parent quinone. openmedicinalchemistryjournal.com The introduction of a triazole ring into the naphthoquinone structure has been shown to improve activity, with some derivatives being three to six times more potent than benznidazole. nih.gov

Trypanocidal Activity of this compound Derivatives against T. cruzi

| Compound | IC₅₀/24h (µM) | Reference Compound | IC₅₀/24h (µM) |

|---|---|---|---|

| This compound | 1281.0 ± 167.0 | Benznidazole | 103.6 ± 0.6 |

| Triazole Derivative 3d (R = hexyl) | 23.2 ± 3.2 | ||

| Triazole Derivative 3j (R = C₆H₅) | 22.6 ± 3.2 | ||

| 4-azido-3-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene-5,6-dione | 23.4 ± 3.8 | Benznidazole | ~98.0 |

| 2,2-dimethyl-3-(2,4-dibromophenylamino)-2,3-dihydro-naphtho[1,2-b]furan-4,5-dione | 24.9 ± 7.4 |

The antiparasitic investigation of this compound derivatives extends to Leishmania species. A library of triazole-lapachol and this compound derivatives was synthesized and evaluated against the promastigote forms of Leishmania braziliensis and Leishmania infantum. nih.gov The results indicated that the introduction of a triazole ring improved the anti-leishmania activity. nih.gov Specifically, derivatives designated as 5b and 5e were identified as the most selective compounds against L. braziliensis, while derivative 3a was the most selective against L. infantum. nih.gov Another study focusing on a specific triazole hybrid of this compound, named Antileishmanial agent-11, reported its potent activity against L. braziliensis, L. infantum, and T. cruzi. medchemexpress.com Research has also highlighted the potential of triazole-lapachol and this compound hybrids in developing new antileishmanial candidates. sci-hub.seacs.org

Anti-Leishmania Activity of a this compound Derivative

| Compound | Target Species | IC₅₀ (µM) |

|---|---|---|

| Antileishmanial agent-11 (compound 4d) | Leishmania braziliensis | 28.3 |

| Leishmania infantum | 24.8 | |

| Trypanosoma cruzi | 13.0 |

This compound has been evaluated for its blood schizonticidal activity against the malaria parasite Plasmodium falciparum. nih.govnih.gov In a study evaluating 19 quinone derivatives, this compound (designated as compound 11) was tested for its in vivo activity against Plasmodium berghei in mice. nih.gov Unlike other tested naphthoquinones which suppressed parasitemia by more than 60%, this compound was found to be inactive in this model. nih.govnih.gov This suggests that while the naphthoquinone scaffold is promising for antimalarial research, the specific structure of this compound may not be optimal for in vivo efficacy. nih.gov

Anti-Leishmania Activity Research

Antimicrobial Activity Studies

The antimicrobial properties of this compound and its derivatives have been investigated, with a particular focus on their potential to combat resistant bacterial strains.

Studies on the direct antibacterial activity of this compound and its hydroxyamine derivatives against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa have found that these compounds generally possess clinically insignificant antibacterial effects. sci-hub.se The Minimum Inhibitory Concentration (MIC) values for these substances were frequently reported as ≥1024 µg/mL. sci-hub.seresearchgate.netnih.gov In clinical practice, MIC values greater than 1000 µg/mL are typically considered indicative of a lack of direct antibacterial activity. sci-hub.se

However, some research has noted exceptions. One study synthesizing a library of triazole-lapachol and this compound derivatives observed moderate antibacterial activity for a specific compound (5c) against Staphylococcus aureus. nih.gov Another study reported a significant MIC of 256 μg/mL against Staphylococcus aureus for a this compound derivative. researchgate.net Despite these instances, the primary interest in this compound derivatives within the antibacterial field has shifted from direct action to their ability to modulate the effects of existing antibiotics. sci-hub.senih.gov

A significant area of preclinical research involves the ability of this compound derivatives to act as modulators of antibiotic resistance, primarily through the inhibition of bacterial efflux pumps. researchgate.netnih.gov Efflux pumps are proteins that bacteria use to expel antibiotics from the cell, and their inhibition can restore the effectiveness of conventional antibiotics. nih.govjidc.org

Hydroxyamine derivatives of this compound, while having high MIC values (≥1024 μg/mL) on their own, demonstrated a significant ability to reduce the MICs of antibiotics like norfloxacin (B1679917) and ethidium (B1194527) bromide when used in combination. nih.gov This effect was attributed to the inhibition of efflux pumps, specifically the NorA efflux pump in Staphylococcus aureus strains. nih.govresearchgate.net Further studies showed that these derivatives could also potentiate the activity of aminoglycoside antibiotics, such as gentamicin (B1671437) and amikacin, against multidrug-resistant S. aureus and P. aeruginosa strains. sci-hub.senih.gov This synergistic effect suggests that combining these this compound derivatives with aminoglycosides could be a therapeutic strategy to overcome bacterial resistance. sci-hub.senih.gov

Modulatory Effect of a this compound Derivative on Antibiotic MIC (µg/mL) against S. aureus

| Antibiotic | MIC of Antibiotic Alone | MIC of Antibiotic + this compound Derivative | Fold Reduction in MIC |

|---|---|---|---|

| Gentamicin | 16 | 4 | 4-fold |

| Amikacin | >1024 | 128 | ≥8-fold |

| Norfloxacin | 32 | 16 | 2-fold |

Data reflects the effect of a hydroxyamine derivative of this compound on antibiotic MIC against resistant S. aureus strains. sci-hub.senih.gov

Antineoplastic Activity Investigations (Molecular and Cellular Focus)

The antineoplastic potential of this compound has been explored through its effects on cancer cells at the molecular and cellular level. Research has primarily focused on its cytotoxic capabilities and the mechanisms by which it may induce cancer cell death.

This compound and its synthesized derivatives have demonstrated cytotoxic activity against various human cancer cell lines in laboratory settings. inca.gov.brscielo.brresearchgate.net The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process, such as cell proliferation, by 50%.

Studies involving derivatives of nor-β-lapachone, which is synthesized from this compound, have shown significant cytotoxic effects. inca.gov.br For instance, a series of nor-β-lapachone-based chalcones were evaluated against a panel of cancer cell lines. Several of these compounds were found to be highly active, particularly against human leukemia (HL-60) and human colon carcinoma (HCT-116) cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range. inca.gov.br The mechanism of action for related naphthoquinones is often linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components and lead to apoptosis. scielo.brresearchgate.net

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Nor-β-lapachone Derivatives This table is interactive. You can sort and filter the data.

| Compound | HL-60 (Leukemia) | HCT-116 (Colon) | OVCAR-8 (Ovarian) | SF-295 (Glioblastoma) |

|---|---|---|---|---|

| Derivative 10 | 0.04 | 0.71 | >14.92 | >14.92 |

| Derivative 11 | 0.10 | 1.94 | >12.98 | >12.98 |

| Derivative 12 | 0.10 | 1.54 | >12.65 | >12.65 |

| Derivative 14 | 0.20 | 2.22 | >13.54 | >13.54 |

| Derivative 15 | 0.14 | 1.56 | >14.32 | >14.32 |

| Doxorubicin (B1662922) | 0.45 | 1.76 | 1.75 | - |

Data sourced from a study on nor-β-lapachone-based chalcones. inca.gov.br Doxorubicin is included as a positive control. inca.gov.br ">" indicates an IC₅₀ value greater than the highest tested concentration.

A critical aspect of cancer therapy development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. nih.gov Cancer cells often exhibit higher levels of endogenous reactive oxygen species (ROS) and exist in a state of increased oxidative stress compared to normal cells. scielo.br This makes them more vulnerable to agents that further increase ROS levels, a common mechanism for naphthoquinones. scielo.br

The selectivity of this compound derivatives has been assessed by comparing their cytotoxicity in cancer cell lines versus normal cell lines, such as human peripheral blood mononuclear cells (PBMC). inca.gov.br The selectivity index (SI) is calculated as the ratio of the IC₅₀ value in normal cells to the IC₅₀ value in cancer cells. A higher SI value indicates greater selectivity for cancer cells. scielo.br

Research has shown that certain nor-β-lapachone derivatives exhibit promising selectivity. inca.gov.br For example, one nor-β-lapachone-based chalcone (B49325) (derivative 12) was found to have an SI value of 79 for the HL-60 leukemia cell line, which was significantly higher than that of the conventional chemotherapy drug doxorubicin (SI = 12.0). inca.gov.br This suggests that such derivatives could potentially have a wider therapeutic window, minimizing damage to healthy tissues. inca.gov.br This selective action is a key area of ongoing research, aiming to design redox chemotherapeutic drugs that exploit the biochemical differences between malignant and healthy cells. scielo.br

Neuroprotective Activity Research

In addition to antineoplastic investigations, the naphthoquinone scaffold present in this compound has prompted research into its potential neuroprotective effects. scielo.org.mx Neurodegenerative diseases like Parkinson's are often associated with oxidative stress and the dysfunction of specific enzymes.

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine (B1211576) and serotonin. inca.gov.br The inhibition of MAO, particularly MAO-B, is a therapeutic strategy for Parkinson's disease as it can increase dopamine levels in the brain. frontiersin.org

This compound has been identified as an inhibitor of both human MAO-A and MAO-B. inca.gov.br Kinetic studies have characterized these interactions, revealing that this compound acts as a reversible and competitive inhibitor for both enzyme isoforms. inca.gov.br The degree of inhibition and selectivity between MAO-A and MAO-B can be influenced by chemical modifications to the 1,4-naphthoquinone (B94277) ring. inca.gov.br Molecular docking studies suggest that these compounds bind to the active site of the MAO enzyme near the flavin adenine (B156593) dinucleotide (FAD) cofactor. inca.gov.br

Table 2: Monoamine Oxidase (MAO) Inhibition Profile of this compound This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | Inhibition Type | Key Finding |

|---|---|---|---|

| This compound | MAO-A | Reversible, Competitive | Displays inhibitory activity. |

| This compound | MAO-B | Reversible, Competitive | Displays inhibitory activity. |

Data sourced from a study on the inhibition of human monoamine oxidase by 1,4-naphthoquinones. inca.gov.br

The aggregation of the protein α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies. medchemexpress.com Consequently, inhibiting this aggregation process is a major goal in the development of disease-modifying therapies. nih.govscispace.com Various naphthoquinone compounds have been investigated for this potential. However, in a study evaluating a series of naphthoquinones, this compound did not demonstrate inhibitory activity against the aggregation of α-synuclein. This finding indicates that while the naphthoquinone structure is of interest, not all compounds within this class are effective in modulating this specific pathological process.

Molecular Mechanisms of Action and Cellular Pathways

Redox Cycling and Reactive Oxygen Species (ROS) Generation

Naphthoquinones like Norlapachol are known for their ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which can then transfer an electron to molecular oxygen, generating superoxide (B77818) radicals (O₂⁻). This regenerates the original quinone, allowing it to participate in further reduction-oxidation cycles, leading to a continuous production of reactive oxygen species (ROS). researchgate.net The accumulation of ROS, including superoxide and subsequently hydrogen peroxide, can induce significant oxidative stress within cells. nih.gov This oxidative stress is a key component of the cytotoxic effects observed with many quinone compounds. researchgate.net The generation of ROS through this futile redox cycle can overwhelm the cell's antioxidant defenses, leading to damage of various cellular components, including lipids, proteins, and nucleic acids. researchgate.netnih.gov

Nucleic Acid Interaction Mechanisms

This compound and its derivatives have been shown to interact with nucleic acids, contributing to their biological activity. These interactions can occur through various mechanisms, leading to DNA damage and interference with essential cellular processes involving DNA.

The generation of ROS by this compound's redox cycling can directly induce DNA damage. nih.gov Furthermore, some naphthoquinones can act as alkylating agents, forming covalent adducts with DNA. semanticscholar.org Alkylating agents introduce alkyl groups into DNA, with common sites of damage being the N7 position of guanine (B1146940) and the N3 position of adenine (B156593). unimedizin-mainz.de While direct evidence for this compound specifically acting as a DNA alkylating agent is still emerging, the DNA damage it causes is a significant aspect of its mechanism. semanticscholar.org This damage, if not repaired, can lead to mutations, replication arrest, and the formation of double-strand breaks, ultimately triggering cell death pathways. nih.gov

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.govresearchgate.net They function by creating transient breaks in the DNA backbone to relieve supercoiling. ufl.edu Several naphthoquinones have been identified as inhibitors of DNA topoisomerases. nih.gov These inhibitors can be classified as "poisons," which stabilize the transient enzyme-DNA complex, leading to an accumulation of DNA strand breaks. plos.org Studies on related compounds like β-lapachone have shown that they can act as atypical topoisomerase II inhibitors. nih.gov This inhibition interferes with the normal function of the enzyme, contributing to DNA damage and cytotoxicity. nih.gov While specific studies on this compound's direct interaction with topoisomerases are part of ongoing research, its structural similarity to known topoisomerase inhibitors suggests this as a probable mechanism of action.

DNA Damage Induction and Alkylation Pathways

Specific Protein and Enzymatic Target Modulation

Beyond its effects on nucleic acids, this compound's activity is also mediated by its interaction with specific proteins and enzymes, which can either bioactivate the compound or be inhibited by it.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. nih.gov In the case of many quinones, this is a detoxification pathway. However, for certain compounds like β-lapachone, the hydroquinone (B1673460) product is unstable and rapidly auto-oxidizes back to the quinone, initiating a futile redox cycle that generates large amounts of ROS. nih.govmdpi.com This bioactivation by NQO1 is a key determinant of the selective toxicity of these compounds in cancer cells, which often overexpress NQO1. mdpi.com The process consumes cellular reducing equivalents (NADH and NADPH), further contributing to cellular stress. mdpi.com this compound, as a naphthoquinone, is also a substrate for NQO1, and its bioactivation through this pathway is considered a central part of its mechanism of action. mdpi.com

In bacterial systems, computational studies have suggested that derivatives of this compound may interact with key proteins involved in DNA replication and repair, such as replicative DNA helicase and RecA protein. sci-hub.se Replicative DNA helicases are responsible for unwinding the DNA double helix during replication. researchgate.net The RecA protein is central to homologous recombination and the SOS DNA damage response in bacteria. wisc.edu Inhibition of these proteins would disrupt essential bacterial processes, highlighting a potential antibacterial application for this compound derivatives. sci-hub.se These interactions are predicted based on molecular modeling and represent an area for further experimental validation. sci-hub.se

Table of Research Findings on this compound's Mechanisms

| Mechanism Category | Specific Target/Process | Key Findings |

|---|---|---|

| Redox Cycling | ROS Generation | Undergoes redox cycling to produce superoxide radicals and other ROS, inducing oxidative stress. researchgate.netnih.gov |

| Nucleic Acid Interaction | DNA Damage | Induces DNA damage, likely through ROS and potential alkylation. nih.govsemanticscholar.org |

| DNA Topoisomerase Inhibition | Structurally similar to known topoisomerase inhibitors, suggesting a role in disrupting DNA topology. nih.gov | |

| Protein/Enzyme Modulation | NQO1 Bioactivation | Bioactivated by NQO1, leading to a futile redox cycle and enhanced ROS production in NQO1-overexpressing cells. mdpi.commdpi.com |

Enzyme Inhibition (e.g., Glycosidases, Kinases)

The ability of chemical compounds to inhibit the activity of specific enzymes is a key mechanism for many therapeutic agents. Enzymes like glycosidases and kinases are crucial for various cellular processes, and their inhibition can have significant physiological effects.

Extensive review of the current scientific literature reveals a lack of specific studies and data on the direct inhibitory effects of this compound on glycosidases, such as α-glucosidase, and protein kinases. While the broader class of naphthoquinones and their derivatives have been explored for various enzymatic inhibitory activities, and derivatives of this compound have been synthesized for diverse biological screenings, direct evidence demonstrating this compound's own capacity to inhibit glycosidases and kinases is not presently available in published research. Further investigation is required to determine if this compound possesses such inhibitory properties.

Cellular Apoptosis and Proliferation Pathway Perturbations

This compound and its derivatives have demonstrated significant effects on cellular life and death cycles, particularly through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in cancer cell lines.

Research indicates that this compound and its related compounds, such as nor-β-lapachone and its arylamino derivatives, exhibit pronounced cytotoxic effects against several human leukemia cell lines, including HL-60, K562, Molt-4, and Jurkat. researchgate.net The primary mechanism underlying this cytotoxicity is the induction of apoptosis. researchgate.netmdpi.com This process is often initiated by alterations in mitochondrial function. semanticscholar.org

A key feature of the apoptotic mechanism induced by these compounds is the generation of reactive oxygen species (ROS). mdpi.comsemanticscholar.org The increase in intracellular ROS leads to oxidative stress, which in turn triggers mitochondrial dysfunction and can cause DNA damage. researchgate.netsemanticscholar.org This cascade of events is a critical part of the intrinsic pathway of apoptosis. semanticscholar.org Studies on spermidine-1,4-naphthoquinone conjugates derived from nor-lapachol have shown that the production of ROS precedes the fragmentation of DNA, a hallmark of apoptosis. mdpi.com

Furthermore, some derivatives of nor-β-lapachone have been observed to induce cell cycle arrest at the G2/M phase, which is a common precursor to apoptosis and a mechanism to halt cell proliferation. bvsalud.org This arrest prevents the cell from dividing and can ultimately lead to cell death. The cytotoxic activity of these compounds is potent, with some derivatives showing IC50 values in the sub-micromolar range against certain cancer cell lines. researchgate.net

Below are tables summarizing the cytotoxic activity of this compound derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Nor-β-lapachone and its Arylamino Derivatives against Human Leukemia Cell Lines

| Compound | Cell Line | IC50 (µM) |

| nor-β-lapachone | HL-60 | >25 |

| Arylamino derivative 1 | HL-60 | 0.33 |

| Arylamino derivative 2 | HL-60 | 0.76 |

| Arylamino derivative 3 | HL-60 | 0.61 |

| Arylamino derivative 4 | HL-60 | 0.47 |

| nor-β-lapachone | K562 | >25 |

| Arylamino derivative 1 | K562 | 0.82 |

| Arylamino derivative 2 | K562 | 2.30 |

| Arylamino derivative 3 | K562 | 1.10 |

| Arylamino derivative 4 | K562 | 1.10 |

| Data sourced from a study on the antileukemic action of naphthoquinoidal compounds. bvsalud.org |

Structure Activity Relationship Sar and Pharmacophore Mapping

Correlating Structural Elements with Biological Potency

The biological potency of norlapachol derivatives is intrinsically linked to their structural framework, which primarily consists of the 1,4-naphthoquinone (B94277) core and a substituted side chain. Research has demonstrated that modifications at various positions on this scaffold can dramatically influence its efficacy against different biological targets, including cancer cells and pathogenic protozoa.

The conversion of lapachol (B1674495) to this compound, a process involving the Hooker oxidation, results in a reduction of trypanocidal activity. researchgate.netmdpi.com This suggests that the isopentenyl side chain of lapachol is more favorable for this specific biological action than the propenyl side chain of this compound. However, this compound serves as a valuable scaffold for the synthesis of other potent derivatives. researchgate.netsci-hub.se

A significant area of investigation has been the synthesis of hybrid molecules, particularly those incorporating a 1,2,3-triazole ring. The introduction of triazole rings into the naphthoquinone structure has been shown to enhance the activity against Trypanosoma cruzi and Leishmania species. researchgate.netnih.govnih.gov For instance, certain triazole derivatives of this compound have exhibited potency three to six times greater than the reference drug benznidazole (B1666585) against T. cruzi. researchgate.net

Furthermore, the nature of the linkage between the naphthoquinone and other chemical moieties is critical. Studies on other naphthoquinone derivatives have shown that the presence of a furan (B31954) moiety or an aliphatic side chain can lead to an increase in trypanocidal activity, likely by enhancing the lipophilic character of the molecule and facilitating better penetration through the parasite's plasma membrane. nih.gov In contrast, the introduction of certain nitrogen-containing heterocyclic rings, such as in some amino derivatives of this compound, has been associated with molluscicidal activity. nih.gov

The cytotoxic activity of nor-β-lapachone derivatives against cancer cell lines is also highly dependent on their structural features. The core naphthoquinone skeleton is a key element, and modifications, such as the introduction of thio-substituted groups, have yielded compounds with significant cytotoxic potential. researchgate.netuantwerpen.be

Table 1: Correlation of Structural Modifications of this compound with Biological Activity

| Structural Modification | Effect on Biological Potency | Target/Activity | Reference(s) |

| Conversion from Lapachol (isopentenyl side chain) to this compound (propenyl side chain) | Reduction in activity | Trypanocidal | researchgate.netmdpi.com |

| Introduction of a 1,2,3-triazole ring | Enhanced activity | Trypanocidal, Leishmanicidal | researchgate.netnih.govnih.gov |

| Introduction of a furan moiety or aliphatic side chain | Increased activity | Trypanocidal | nih.gov |

| Introduction of thio-substituents | Significant cytotoxic potential | Anticancer | researchgate.netuantwerpen.be |

| Introduction of nitrogen-containing heterocycles | Molluscicidal activity | Molluscicidal | nih.gov |

Influence of Substituent Effects on Bioactivity Profiles

The bioactivity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the naphthoquinone ring and any attached moieties. These substituent effects are largely governed by their electronic and steric properties.

In the context of anticancer activity, the electronic properties of substituents on the aromatic ring of naphthoquinones play a pivotal role. Studies on lawsone derivatives, which share the 2-hydroxy-1,4-naphthoquinone (B1674593) scaffold with this compound, have revealed that electron-withdrawing groups tend to enhance cytotoxic effects against cancer cell lines. rsc.orgresearchgate.net For example, a trifluoromethyl group on the aromatic ring was found to significantly increase cytotoxicity. rsc.orgresearchgate.net Conversely, electron-donating groups can have a different impact; for instance, methoxylation of lapachol was found to increase its trypanocidal activity. researchgate.net

For thio-substituted nor-β-lapachone derivatives, the electrochemical properties, which are influenced by substituents, correlate with their cytotoxic activity. A trend has been observed where thionaphthoquinones with a first wave reduction potential less negative than -0.65 V are generally active against cancer cells. researchgate.netuantwerpen.bescielo.br The less electrophilic derivatives tend to be less cytotoxic. uantwerpen.bescielo.br The oxidation of these compounds, facilitated by electron-donating substituents, also relates to their biological activity. scielo.br

In the case of triazole-lapachol and this compound hybrids, the substituents on the triazole ring are critical. The presence of aromatic or non-aromatic rings on the triazole moiety appears to be important for cytotoxic activity, possibly due to lipophilic effects. scielo.br For trypanocidal naphthoxazoles, which are structurally related, the introduction of a methoxyl group or an aromatic substituent leads to an increase in activity. researchgate.net

The position of the substituent is also a determining factor. For halogenated analogues of other bioactive compounds, the 7-position has been found to be the most tolerant for modification, with halogens or small carbon-based substituents being the most favorable. uantwerpen.be

Table 2: Influence of Substituent Effects on this compound Derivative Bioactivity

| Substituent Type/Position | Influence on Bioactivity | Activity | Reference(s) |

| Electron-withdrawing groups on aromatic ring | Enhanced cytotoxicity | Anticancer | rsc.orgresearchgate.net |

| Electron-donating groups (e.g., methoxy) | Increased activity | Trypanocidal | researchgate.net |

| Thio-substituents with reduction potential < -0.65 V | Generally active | Anticancer | uantwerpen.bescielo.br |

| Aromatic/non-aromatic rings on triazole moiety | Important for activity (lipophilic effects) | Anticancer | scielo.br |

Spatial and Electronic Requirements for Target Interaction

The interaction of this compound derivatives with their biological targets is governed by specific spatial and electronic requirements, which can be inferred from molecular docking studies and pharmacophore modeling. A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific receptor and elicit a biological response. profacgen.commdpi.com

For this compound derivatives to be effective, they must possess a specific arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that complement the binding site of the target protein. Molecular docking studies on various naphthoquinone derivatives have provided insights into these interactions. For instance, in the case of some anticancer agents, the ability to form hydrogen bonds with key amino acid residues in the active site of enzymes like topoisomerase is crucial. researchgate.net

The quinone moiety itself is a key pharmacophoric feature, capable of participating in redox cycling and forming reactive oxygen species, which is a proposed mechanism of action for the cytotoxicity of many naphthoquinones. nih.gov The planarity of the naphthoquinone ring system allows for potential intercalation into DNA, another possible mechanism of action.

While a specific, universally accepted pharmacophore model for this compound's various activities has not been definitively established, common features can be deduced from SAR studies. These generally include:

A planar aromatic system (the naphthoquinone ring).

One or more hydrogen bond acceptors (the carbonyl groups of the quinone).

A hydrogen bond donor (the hydroxyl group).

A lipophilic side chain or substituent that influences solubility and membrane permeability.

The electronic nature of the molecule, particularly the electron density on the quinone ring, is also a critical factor, as it affects the redox potential and the susceptibility to nucleophilic attack, both of which are implicated in the biological activity of these compounds. nih.govscielo.br

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comdovepress.comnih.gov These models are valuable tools in drug discovery for predicting the activity of new, untested compounds and for understanding the physicochemical properties that govern their potency. nih.govrsc.org

For naphthoquinones, including derivatives of this compound, QSAR studies have been employed to elucidate the factors influencing their antiparasitic and anticancer activities. nih.govmdpi.com These models typically use a variety of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological.

A QSAR study on the leishmanicidal activity of a series of thiadiazole derivatives, which are also heterocyclic compounds, found that the LUMO (Lowest Unoccupied Molecular Orbital) energy had a significant impact on the activity, suggesting an electron transfer mechanism. nih.gov This is relevant to this compound, as the redox properties of the quinone ring are central to its function.

In a study of 1,4-naphthoquinone derivatives against Leishmania and Trypanosoma species, QSAR models were successfully developed to predict antiparasitic activity. nih.govmdpi.com These models can help in the rational design of new derivatives with improved efficacy.

For anticancer activity, QSAR analyses of various compound classes have highlighted the importance of descriptors such as electrostatic potential, dipole moment, and molar volume. nih.gov In the case of 3-thio-substituted nor-β-lapachone derivatives, while a direct linear correlation was not found, a trend was observed between the electrochemical reduction potential and cytotoxic activity, which can be considered a form of QSAR. scielo.br

Although comprehensive 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have not been extensively reported specifically for a broad range of this compound derivatives, the existing data suggest that such models could be highly valuable. They would provide a more detailed 3D understanding of the steric and electrostatic fields around the molecules that are favorable for high biological activity, thereby guiding more precise structural modifications.

Computational Chemistry and in Silico Research Methodologies

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, providing insights into binding affinity and interaction modes. openaccessjournals.comopenaccessjournals.com This method is instrumental in identifying potential biological targets for compounds like norlapachol and its derivatives. sci-hub.seresearchgate.net

Research has utilized molecular docking to investigate the antibacterial potential of this compound derivatives. For instance, a derivative of this compound, 2-(2-Hydroxy-ethylamino)-3-(2-methyl-propenyl)- sci-hub.seresearchgate.netnaphthoquinone, was identified through in silico analysis as a potential antibacterial agent. sci-hub.seresearchgate.net Molecular docking simulations suggested that this compound could bind to bacterial proteins such as Replicative DNA helicase and RecA. sci-hub.seresearchgate.net These simulations are crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. plos.org

The process of molecular docking involves several key components:

Search Algorithms: These explore the vast number of possible orientations and conformations of the ligand within the receptor's binding site. openaccessjournals.com

Scoring Functions: These functions estimate the binding affinity for each pose, allowing for the ranking of different binding modes. openaccessjournals.com

By elucidating the binding modes of this compound and its analogs, molecular docking provides a rational basis for the design of new derivatives with improved activity and selectivity. openaccessjournals.comnais.net.cn

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become a powerful tool in computational chemistry for understanding reaction mechanisms and predicting the electronic properties of molecules like this compound. numberanalytics.comnih.gov

DFT calculations allow researchers to:

Investigate Reaction Mechanisms: By mapping the potential energy surface, DFT can elucidate the step-by-step pathway of a chemical reaction, identifying transition states and intermediates. nih.govcoe.edu For instance, DFT has been used to study the mechanisms of cycloaddition reactions involving related compounds. mdpi.com

Determine Electronic Properties: DFT can calculate various electronic properties, such as the distribution of electron density, which are crucial for understanding a molecule's reactivity and intermolecular interactions. researchgate.net Studies have employed DFT to calculate electronic parameters for derivatives of this compound to understand their structure-activity relationships. researchgate.net

Different levels of theory and basis sets, such as B3LYP/6-31G(d), are employed in DFT calculations to achieve a balance between accuracy and computational cost. researchgate.net These calculations provide fundamental insights into the intrinsic properties of this compound that govern its chemical behavior. researchgate.netscispace.com

Predictive Modeling of Pharmacological Properties and Reactivity

Predictive modeling in computational chemistry uses algorithms and statistical methods to forecast the pharmacological properties and reactivity of chemical compounds. kandasoft.com For this compound and its derivatives, these models are invaluable for assessing their drug-like characteristics and potential biological activities before synthesis and in vitro testing. sci-hub.senih.gov

Pharmacological Property Prediction: Computational models can predict a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). For this compound, parameters such as Caco-2 permeability, human intestinal absorption, and potential for inhibiting cytochrome P450 enzymes have been estimated using predictive tools.

Reactivity Prediction: Models can also predict chemical reactivity, which is essential for understanding how a compound might interact with biological molecules.

The use of databases like ChEMBL allows researchers to analyze the molecular structures of this compound derivatives and predict their likely pharmacological targets. sci-hub.seresearchgate.net This predictive power helps to prioritize which compounds are most promising for further development. sci-hub.se

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. researchgate.netbonvinlab.org By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of this compound and its interactions with biological targets. bonvinlab.orgmdpi.com

Conformational analysis through MD simulations helps to:

Understand Molecular Flexibility: Molecules are not static entities; they exist as an ensemble of different conformations. nih.gov MD simulations can explore this conformational landscape, revealing the different shapes a molecule like this compound can adopt. nih.govnih.gov

Analyze Binding Stability: When combined with molecular docking, MD simulations can be used to assess the stability of a predicted ligand-receptor complex over time. plos.org This provides a more dynamic and realistic picture of the binding event than static docking alone. e2enetworks.com

Techniques such as Principal Component Analysis (PCA) are often used to analyze the large datasets generated by MD simulations, helping to identify the most significant conformational changes. researchgate.net

Virtual Screening and Library Design

The process of virtual screening and library design involves:

Library Creation: Focused libraries of virtual compounds can be generated based on the this compound scaffold. sygnaturediscovery.comeuropa.eu These libraries can be designed to explore specific chemical spaces or to have desirable physicochemical properties. sygnaturediscovery.com

Screening Methods: Both ligand-based and structure-based virtual screening methods can be employed. Ligand-based methods use the properties of known active compounds to find similar molecules, while structure-based methods, like molecular docking, use the 3D structure of the target protein.

Advanced Analytical Techniques in Norlapachol Research

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are fundamental tools for the structural characterization of norlapachol and its derivatives, providing detailed information about their molecular framework. numberanalytics.comsamaterials.com Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of this compound derivatives. nih.gov For instance, in a series of 2-(R-phenyl)amino-3-(2-methylpropenyl)- scielo.brresearchgate.net-naphthoquinones derived from this compound, both ¹H and ¹³C NMR were instrumental in confirming their structures. scielo.brresearchgate.net The chemical shifts in the ¹H NMR spectra are particularly sensitive to the electronic nature of substituents on the phenylamino (B1219803) ring. scielo.brresearchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. numberanalytics.comrockymountainlabs.com In the characterization of this compound derivatives, IR spectra show characteristic absorption bands that confirm the presence of specific structural motifs. scielo.brsbq.org.br For a 2-(4-ferrocenyl-phenyl)amino-3-(2-methylpropenyl)-1,4-naphthoquinone derivative, the IR spectrum displayed key stretches at 3278, 1670, and 1590 cm⁻¹, corresponding to N-H, C=O, and C=C vibrations, respectively. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. rockymountainlabs.com The UV-Vis spectra of this compound derivatives typically show distinct absorption bands. For example, a 2-(4-ferrocenyl-phenyl)amino-3-(2-methylpropenyl)-1,4-naphthoquinone derivative exhibited maximum absorption wavelengths (λmax) at 290 nm and 463 nm in chloroform. scielo.br The position of these bands can be influenced by the substituents on the phenylamino ring, with electron-donating groups causing a blue shift and electron-attracting groups causing a red shift. scielo.br

A summary of spectroscopic data for a representative this compound derivative is presented below:

| Spectroscopic Technique | Key Findings for 2-(4-ferrocenyl-phenyl)amino-3-(2-methylpropenyl)-1,4-naphthoquinone scielo.br |

| ¹H NMR | Chemical shifts are influenced by the nature of the substituent on the phenylamino ring. |

| ¹³C NMR | Signals at δ 188.2 and 184.3 (C=O), among others, confirming the naphthoquinone core. |

| IR (KBr, cm⁻¹) | 3278 (N-H), 3102, 3051, 2902 (C-H), 1670 (C=O), 1590, 1567 (C=C). |

| UV-Vis (CHCl₃, nm) | λmax at 290 (log ε 4.15) and 463 (log ε 3.37). |

Chromatographic Techniques for Purity and Compound Isolation

Chromatographic methods are indispensable for the purification of this compound and its derivatives, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly utilized.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. cellmosaic.com It is particularly useful for the routine analysis of active ingredients in various formulations. researchgate.net For instance, HPLC methods have been developed for the determination of active ingredients in pesticide formulations, demonstrating the technique's precision and speed. researchgate.net In the context of this compound research, HPLC can be employed to monitor the progress of a reaction and to isolate the final product from unreacted starting materials and byproducts. dntb.gov.ua

Thin-Layer Chromatography (TLC) is a simpler chromatographic technique used to separate non-volatile mixtures. plos.org It is often used to quickly assess the purity of a sample and to determine the appropriate solvent system for a larger-scale separation using column chromatography. plos.org In the synthesis of this compound derivatives, TLC is used to visualize the components of a reaction mixture under UV light or by staining. plos.org

Column Chromatography is a preparative technique used to purify individual chemical compounds from a mixture. plos.org Following the synthesis of this compound derivatives, column chromatography is frequently the method of choice for isolating the desired compound in high purity. plos.org

| Chromatographic Technique | Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity assessment, and preparative separation of this compound and its derivatives. cellmosaic.comresearchgate.net |

| Thin-Layer Chromatography (TLC) | Rapid purity checks and optimization of separation conditions. plos.org |

| Column Chromatography | Isolation and purification of synthesized this compound compounds. plos.org |

Mass Spectrometry Applications in Derivative and Metabolite Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. thermofisher.com It is extensively used in the analysis of this compound derivatives and their metabolites. researchgate.netnih.gov

Structural Elucidation of Derivatives: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a key technique for the structural characterization of new synthetic compounds. researchgate.net By analyzing the fragmentation patterns of protonated or deprotonated molecules, researchers can deduce the structure of novel this compound derivatives. researchgate.net This technique has been applied to study the gas-phase reactivity of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives, providing insights into the influence of side chains on their fragmentation pathways. researchgate.netthegoodscentscompany.com

Metabolite Identification: LC-MS/MS is a sensitive method used to identify and elucidate the structures of metabolites in biological samples. doe.govhhu.de For example, studies on the related compound lapachol (B1674495) have successfully used this technique to identify numerous phase I and phase II metabolites in rats. researchgate.netthegoodscentscompany.com This approach is crucial for understanding the metabolic fate of this compound and its derivatives in vivo. Fungi have also been shown to biotransform lapachol into derivatives like this compound, with gas chromatography-mass spectrometry (GC-MS) being used to identify these products. nih.govresearchgate.net

| Mass Spectrometry Technique | Application in this compound Research |

| Electrospray Ionization (ESI-MS) | Characterization and structural elucidation of synthetic this compound derivatives. researchgate.netresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of biotransformation products, such as the conversion of lapachol to this compound by fungi. nih.govresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification of metabolites of this compound and related compounds in biological systems. researchgate.netthegoodscentscompany.comdoe.gov |

Electrochemical Methods for Redox Property Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of this compound and its derivatives. sbq.org.brscispace.com These methods provide valuable information about the electron transfer processes that these compounds can undergo. libretexts.orglibretexts.org

Cyclic Voltammetry (CV) is used to study the oxidation and reduction processes of a substance. asdlib.orgals-japan.com The cyclic voltammogram of a compound reveals its redox potentials and can provide insights into the stability of the different oxidation states. asdlib.org For a series of 2-arylamine derivatives of this compound, CV was used to evaluate their redox behavior. scielo.brrcaap.pt The experiments revealed two quasi-reversible one-electron processes. scielo.br The half-wave potentials of these derivatives were found to correlate well with the Hammett substituent constants, indicating that the electronic nature of the substituent on the phenylamino ring directly influences the redox properties of the naphthoquinone core. scielo.brresearchgate.net

The electrochemical analysis of soil particles has also been explored, showing that oxidation and reduction peaks can correspond to the organic matter content. frontiersin.org This highlights the broad applicability of electrochemical methods.

The table below summarizes the key electrochemical parameters for a series of this compound derivatives.

| Derivative Substituent (R) | E₁/₂ (1) (V) scielo.br | E₁/₂ (2) (V) scielo.br |

| 4-OMe | -1.38 | -1.82 |

| 4-Ferrocenyl | -1.33 | -1.78 |

| 4-Me | -1.34 | -1.80 |

| 3-Me | -1.33 | -1.78 |

| H | -1.31 | -1.76 |

| 4-I | -1.26 | -1.74 |

| 3-I | -1.22 | -1.71 |

| 4-CN | -1.14 | -1.60 |

| 3-CN | -1.13 | -1.58 |

| 4-NO₂ | -1.09 | -1.53 |

| 3-NO₂ | -1.09 | -1.54 |

E₁/₂ (1) and E₁/₂ (2) represent the half-wave potentials for the first and second redox processes, respectively, versus FcH/FcH⁺.

Q & A

Q. What experimental models are most validated for studying Norlapachol's anti-inflammatory properties, and how are efficacy metrics quantified?

Researchers commonly use zebrafish larvae (e.g., Danio rerio) for anti-inflammatory assays due to their genetic tractability and optical transparency. Efficacy is measured via neutrophil recruitment inhibition at injury sites, with quantification through fluorescence microscopy or automated cell counting . Dose-response curves (e.g., 0.1–25 µM) are critical to identifying therapeutic windows while avoiding toxicity .

Q. How do researchers standardize this compound synthesis protocols to ensure batch-to-batch reproducibility?

Synthesis protocols should include detailed chromatographic purity checks (HPLC/GC-MS) and spectroscopic validation (NMR, IR). For derivatives like this compound 45, reaction conditions (e.g., solvent systems, catalysts) must be explicitly documented to minimize variability. Peer-reviewed methods from journals like Reviews in Analytical Chemistry emphasize traceability of reagents and equipment .

Q. What in vitro assays are prioritized for initial screening of this compound derivatives?

Common assays include:

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).

- Anti-inflammatory : COX-2 inhibition via ELISA.

- Oxidative stress : DPPH radical scavenging. Negative controls (e.g., β-Lapachone) and statistical power analysis (α=0.05, n≥3) are mandatory to validate findings .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's concentration-dependent effects across studies?

Discrepancies (e.g., pro-inflammatory vs. anti-inflammatory outcomes at 25 µM ) require:

- Meta-analysis of experimental variables (e.g., zebrafish age, injury induction method).

- Dose recalibration using pharmacokinetic modeling to account for bioavailability differences.

- Mechanistic studies (e.g., RNA-seq to identify divergent signaling pathways).

Q. What statistical frameworks are recommended for analyzing non-linear dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀/IC₅₀ values. For heteroscedastic data, apply Welch’s ANOVA with post-hoc Games-Howell tests. Reproducibility requires pre-registration of analysis plans and raw data deposition .

Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) via pathway enrichment tools (e.g., KEGG, Reactome). Prioritize hub genes/proteins using network analysis (Cytoscape) and validate with CRISPR/Cas9 knockouts .

Q. What ethical and reporting standards apply to preclinical this compound studies involving vertebrates?

Adhere to NIH guidelines for vertebrate research, including:

- IACUC approval for animal protocols.

- ARRIVE 2.0 checklist for manuscript reporting (e.g., sample size justification, blinding).

- FAIR data principles for public dataset sharing .

Methodological Design & Validation

Q. What controls are essential when assessing this compound's specificity in kinase inhibition assays?

Include:

- Positive controls : Staurosporine (broad-spectrum kinase inhibitor).

- Negative controls : DMSO vehicle.

- Off-target checks : Counter-screening against related kinases (e.g., PKA, PKC). Use radiometric assays (³³P-ATP) for high sensitivity .

Q. How can researchers optimize solvent systems for this compound in hydrophobic assay environments?

Employ co-solvents (e.g., PEG-400) or cyclodextrin-based encapsulation to enhance solubility. Validate biocompatibility via hemolysis assays (≤10% cell death threshold). Solvent concentrations must be reported in % v/v to ensure replicability .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?

Follow the FINER framework :

- Feasible : Synthesize ≥10 derivatives with systematic substituent variations.

- Novel : Compare against known naphthoquinones (e.g Lapachol).

- Ethical : Prioritize derivatives with predicted low toxicity (ADMET in silico screening).

Publish full synthetic routes and crystallographic data (CCDC deposition) .

Data Interpretation & Reporting

Q. How should researchers address publication bias in this compound literature reviews?

Conduct systematic reviews (PRISMA guidelines) with explicit inclusion/exclusion criteria. Use funnel plots to detect asymmetry and adjust via trim-and-fill analysis. Gray literature (preprints, theses) should be included to mitigate bias .

Q. What bioinformatics tools are critical for predicting this compound's off-target effects?

Leverage:

- SwissTargetPrediction : For target fishing.

- STITCH 5.0 : Protein-ligand interaction networks.

- AutoDock Vina : Molecular docking validation.

Cross-reference with DrugBank to flag drug-drug interaction risks .

Contradiction & Reproducibility

Q. Why do some studies report this compound as cytotoxic while others highlight its therapeutic safety?

Variability stems from:

Q. How can researchers enhance cross-study comparability of this compound pharmacokinetic data?

Standardize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.